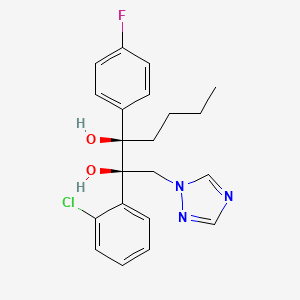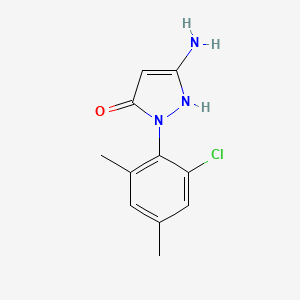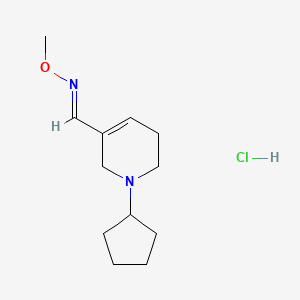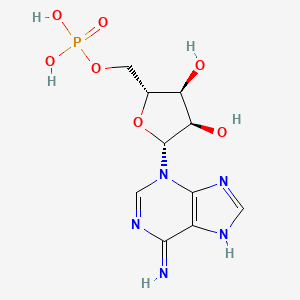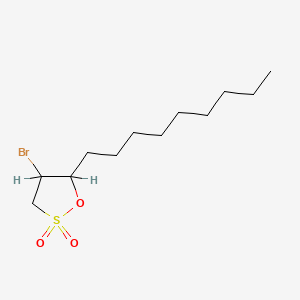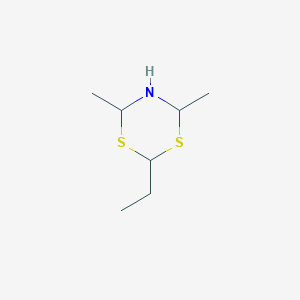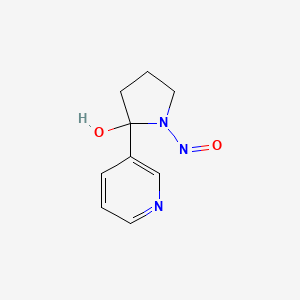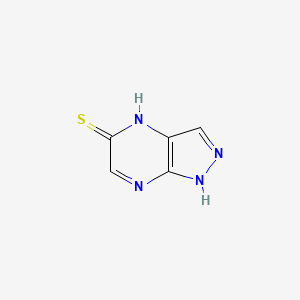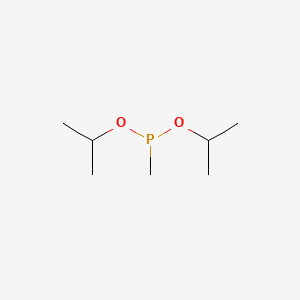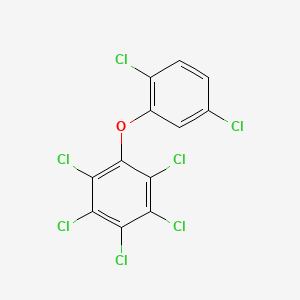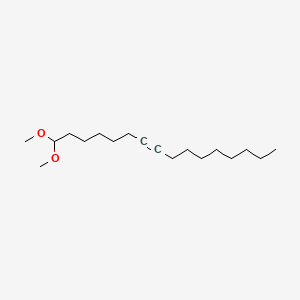
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双(1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓)硫酸盐是一种复杂的有机化合物 ,以其独特的结构特性和在各个科学领域的潜在应用而闻名。该化合物具有一个三唑鎓核心,带有偶氮和吲哚取代基,使其成为有机化学和材料科学研究的有趣主题。
准备方法
合成路线和反应条件
双(1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓)硫酸盐的合成通常涉及多步过程。第一步通常包括三唑鎓核心的形成,然后通过一系列偶联反应引入偶氮和吲哚基团。特定的反应条件,例如温度、溶剂和催化剂,对于确保所需的产物收率和纯度至关重要。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型间歇式反应器,其中反应条件受到严格控制。使用自动化系统监控和调节温度和pH等参数可以提高生产过程的效率和一致性。
化学反应分析
反应类型
双(1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓)硫酸盐可以进行各种化学反应,包括:
氧化: 这种反应可以改变化合物的电子性质,可能导致具有不同功能的新衍生物。
还原: 还原反应可以分解偶氮基团,生成更简单的化合物。
取代: 该化合物可以参与亲核或亲电取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种亲核试剂或亲电试剂,具体取决于所需的取代反应。反应条件(如温度、溶剂和pH)经过精心调整,以优化反应效率和产物收率。
主要产物
这些反应形成的主要产物取决于所用反应的具体类型和条件。例如,氧化可能会生成氧化衍生物,而还原可能会生成更简单的芳香族化合物。
科学研究应用
双(1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓)硫酸盐在科学研究中具有广泛的应用:
化学: 它用作合成其他复杂有机分子 的前体,以及各种有机反应 中的试剂。
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其在生化测定和研究中非常有用。
医学: 正在进行研究以探索其作为治疗剂的潜力,特别是在靶向特定分子途径方面。
工业: 由于其稳定且通用的化学性质,它被用于开发先进材料,包括染料和聚合物。
作用机制
双(1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓)硫酸盐发挥作用的机制涉及它与酶和受体等分子靶标的相互作用。该化合物的结构使其能够与特定部位结合,调节这些靶标的活性并影响各种生化途径。
相似化合物的比较
类似化合物
- 1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓氯化物
- 1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓溴化物
独特性
与类似化合物相比,双(1,4-二甲基-5-((2-苯基-1H-吲哚-3-基)偶氮)-1H-1,2,4-三唑鎓)硫酸盐因其硫酸根阴离子而脱颖而出,硫酸根阴离子可以影响其溶解度、稳定性和反应性。这种独特的特征使其在这些性质至关重要的应用中特别有价值。
属性
CAS 编号 |
84787-88-2 |
|---|---|
分子式 |
C36H34N12O4S |
分子量 |
730.8 g/mol |
IUPAC 名称 |
(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;sulfate |
InChI |
InChI=1S/2C18H16N6.H2O4S/c2*1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4) |
InChI 键 |
VUAVPUTXQKFKMH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


